5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-ETHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes a pyrimidine ring, a thiolane ring, and various functional groups such as chloro, ethanesulfonyl, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-ETHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the chloro group via halogenation.
- Attachment of the ethanesulfonyl group through sulfonation reactions.
- Formation of the thiolane ring through thiolation.
- Coupling of the 4-ethylphenylmethyl group via alkylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring or the ethanesulfonyl group.
Reduction: Reduction reactions could target the carboxamide group or the pyrimidine ring.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-2-(ETHANESULFONYL)-N-[(4-ETHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE: Lacks the thiolane ring.
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-ETHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE: Lacks the chloro group.
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE: Lacks the 4-ethylphenylmethyl group.
Properties
Molecular Formula |
C20H24ClN3O5S2 |
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Molecular Weight |
486.0 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H24ClN3O5S2/c1-3-14-5-7-15(8-6-14)12-24(16-9-10-30(26,27)13-16)19(25)18-17(21)11-22-20(23-18)31(28,29)4-2/h5-8,11,16H,3-4,9-10,12-13H2,1-2H3 |
InChI Key |
AWZDXWCFHHXAPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC |
Origin of Product |
United States |
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